molecular formula C28H24N4O4S2 B12632822 (2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile

(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile

Cat. No.: B12632822
M. Wt: 544.6 g/mol
InChI Key: KBACHLHEQYHLGZ-DIBXZPPDSA-N
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Description

(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound featuring a pyrazole ring, a pyrrolidine sulfonyl group, and a phenylsulfonyl group

Preparation Methods

The synthesis of (2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrolidine sulfonyl group may interact with enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity to its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and sulfonyl-containing molecules. Compared to these compounds, (2Z)-3-{1-phenyl-3-[3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}-2-(phenylsulfonyl)prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include pyrrolidin-2-ones and other pyrazole derivatives .

Properties

Molecular Formula

C28H24N4O4S2

Molecular Weight

544.6 g/mol

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-[1-phenyl-3-(3-pyrrolidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C28H24N4O4S2/c29-20-27(37(33,34)25-13-5-2-6-14-25)19-23-21-32(24-11-3-1-4-12-24)30-28(23)22-10-9-15-26(18-22)38(35,36)31-16-7-8-17-31/h1-6,9-15,18-19,21H,7-8,16-17H2/b27-19-

InChI Key

KBACHLHEQYHLGZ-DIBXZPPDSA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)S(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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